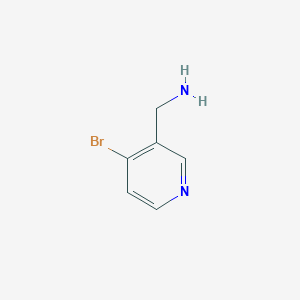

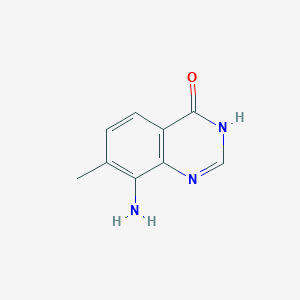

8-amino-7-methylquinazolin-4(3H)-one

Vue d'ensemble

Description

8-Amino-7-methylquinazolin-4(3H)-one is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinone derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific compound 8-amino-7-methylquinazolin-4(3H)-one, while not directly mentioned in the provided papers, is structurally related to the compounds discussed therein and can be inferred to have similar reactivity and potential for biological activity.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves cyclization reactions and functional group transformations. For instance, the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives is achieved by reacting methyl isocyanoacetate with isatoic anhydrides, followed by hydrolysis . Similarly, 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones are synthesized through condensation with aromatic aldehydes . These methods highlight the versatility of quinazolinone chemistry in generating diverse derivatives, which could be applied to synthesize the 8-amino-7-methylquinazolin-4(3H)-one by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the synthesized Schiff bases of quinazolinone derivatives have their structures confirmed by IR, (1)H NMR, (13)C NMR, and mass spectral analysis . These techniques would similarly be used to elucidate the structure of 8-amino-7-methylquinazolin-4(3H)-one, ensuring the correct placement of the amino and methyl groups on the quinazolinone core.

Chemical Reactions Analysis

Quinazolinone derivatives participate in various chemical reactions, often leading to the formation of new heterocyclic compounds. For instance, 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline undergoes reactions with aromatic aldehydes to form Schiff bases, which can further react to yield thiazolo-s-triazines . The reactivity of the amino group in quinazolinone derivatives suggests that 8-amino-7-methylquinazolin-4(3H)-one could also engage in similar reactions, potentially leading to the formation of novel compounds with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like amino and methyl can affect these properties. For example, the introduction of substituents on the quinazolinone nucleus can enhance the compound's antimicrobial activity, as seen with the Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones . The physical and chemical properties of 8-amino-7-methylquinazolin-4(3H)-one would need to be determined experimentally, but its structure suggests it would have properties suitable for biological applications.

Applications De Recherche Scientifique

1. Tuberculosis Treatment Research

A novel scaffold-based compound, closely related to 8-amino-7-methylquinazolin-4(3H)-one, was synthesized and found to have potent anti-tuberculosis activity, comparable to the standard drug rifampicin. This research suggests the potential of such compounds in developing new anti-tuberculosis agents (Panneerselvam, Sivakumar, Arumugam, & Joshi, 2016).

2. Oxidative Addition Applications

Studies on the oxidative addition of N-aminophthalimide and compounds similar to 8-amino-7-methylquinazolin-4(3H)-one have been conducted, showing their potential in creating adducts with certain chemical bonds. This has implications for chemical synthesis and drug development processes (Buchaka, Kuznetsov, & Schantl, 2004).

3. Corrosion Inhibition

Compounds derived from 8-amino-7-methylquinazolin-4(3H)-one have been employed as corrosion inhibitors. Their effectiveness in inhibiting mild steel corrosion in corrosive acids has been demonstrated, highlighting their utility in industrial applications (Jamil et al., 2018).

4. Antiallergic Activity

Quinolin-2 (1H)-one analogs, structurally related to 8-amino-7-methylquinazolin-4(3H)-one, have shown antiallergic activity. These findings can lead to new treatments for allergies and related conditions (Suzuki, Matsumoto, Miyoshi, Yoneda, & Ishida, 1977).

5. Antidiabetic Potential

Research involving hybrid compounds of 8-amino-7-methylquinazolin-4(3H)-one demonstrated significant antidiabetic activity in diabetic rats. This suggests its potential use in developing new antidiabetic drugs (Jangam & Wankhede, 2019).

6. Antimicrobial and Anti-inflammatory Activities

Several derivatives of 8-amino-7-methylquinazolin-4(3H)-one have been synthesized and investigated for their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities, showing significant potential in these areas (Sahu et al., 2008).

7. Anticancer Research

The compound 8-amino-7-methylquinazolin-4(3H)-one and its derivatives have been studied for their anticancer properties, indicating their potential in developing new cancer treatments (Cui et al., 2017).

Propriétés

IUPAC Name |

8-amino-7-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-2-3-6-8(7(5)10)11-4-12-9(6)13/h2-4H,10H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOROXGIVCVYEIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)NC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676971 | |

| Record name | 8-Amino-7-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1093101-65-5 | |

| Record name | 8-Amino-7-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

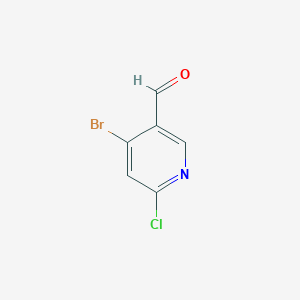

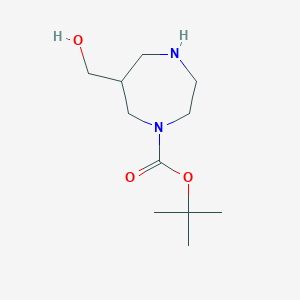

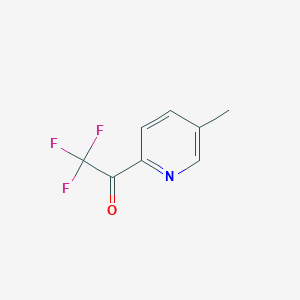

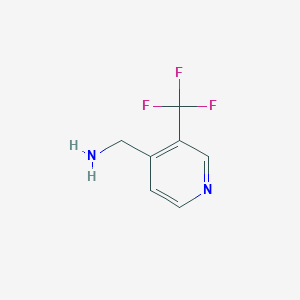

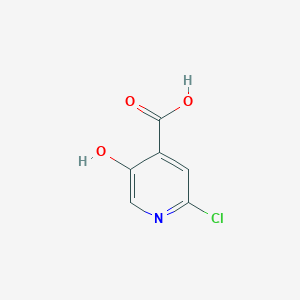

Synthesis routes and methods

Procedure details

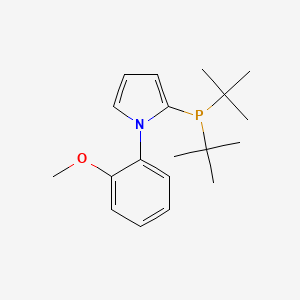

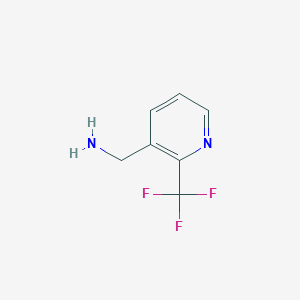

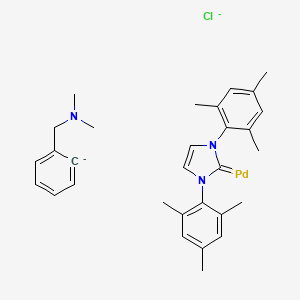

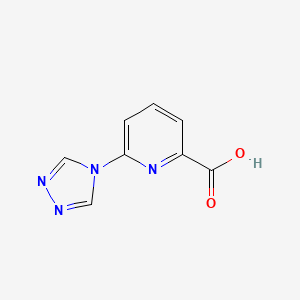

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B3026680.png)

![2-[[2-[[2-[[2-[[2-[[2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B3026682.png)

![(4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3026684.png)

![[1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3026692.png)